1-(3-Bromopropyl)-5-chloro-2-nitrobenzene
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Overview
Description
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a chlorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-nitrobenzene typically involves the bromination of 3-chloronitrobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Aminobenzene Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the bromopropyl group.
Scientific Research Applications
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-nitrobenzene involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-2-chloro-4-nitrobenzene
- 1-(3-Bromopropyl)-3-chloro-5-nitrobenzene
- 1-(3-Bromopropyl)-4-chloro-2-nitrobenzene
Uniqueness
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene is unique due to the specific positioning of its functional groups on the benzene ring. This positioning influences its reactivity and the types of interactions it can have with other molecules. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromopropyl) groups makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C9H9BrClNO2 |
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Molecular Weight |
278.53 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO2/c10-5-1-2-7-6-8(11)3-4-9(7)12(13)14/h3-4,6H,1-2,5H2 |
InChI Key |
VYRGDDTYGNWFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
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